(R)-Ketorolac

Overview

Description

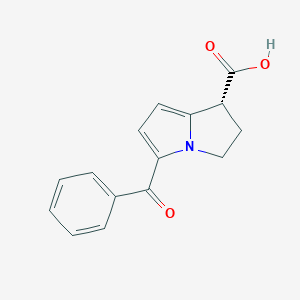

(R)-ketorolac is a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid that has R configuration. Unlike the S-enantiomer, it does not exhibit COX1 and COX2 inhibition, but does exhibit analgesic activity. Racemic ketorolac, known simply as ketorolac, is used (mainly as a tromethamine salt) as a potent analgesic for the short-term management of post-operative pain, and in eye drops to relieve the ocular itching associated with seasonal allergic conjunctivitis. It has a role as an analgesic. It is an enantiomer of a (S)-ketorolac.

Biological Activity

(R)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention not only for its analgesic properties but also for its potential biological activities beyond cyclooxygenase inhibition. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of this compound, particularly in the context of cancer treatment.

Overview of Ketorolac

Ketorolac is commonly administered as a racemic mixture of two enantiomers: this compound and (S)-ketorolac. While (S)-ketorolac is primarily responsible for analgesic effects through inhibition of cyclooxygenase enzymes COX-1 and COX-2, recent studies have identified distinct biological activities associated with this compound, particularly its role in inhibiting specific GTPases involved in cancer cell signaling.

Inhibition of GTPases

Recent research has established that this compound acts as a selective inhibitor of the small GTPases Cdc42 and Rac1. These proteins are crucial for various cellular processes, including cell adhesion, migration, and invasion, which are vital for tumor metastasis.

- GTPase Activity : Studies demonstrate that this compound inhibits the activation of Cdc42 and Rac1 at low micromolar concentrations, significantly reducing downstream signaling pathways associated with tumor progression. The inhibition leads to a decrease in p21-activated kinases (PAK1/PAK2) activity by over 80% in ovarian cancer cell models .

Comparison of Enantiomers

| Enantiomer | COX Inhibition | GTPase Inhibition | Clinical Use |

|---|---|---|---|

| (S)-Ketorolac | Strong | None | Pain management |

| This compound | Weak | Strong | Potential cancer therapy |

Ovarian Cancer Studies

A pivotal study evaluated the effects of peri-operative administration of racemic ketorolac in ovarian cancer patients. The findings indicated that patients receiving ketorolac had a significantly lower hazard of death compared to those who did not receive the drug. Specifically, the hazard ratio was 0.30, suggesting a strong survival benefit associated with the use of ketorolac .

- Patient Population : The study involved 19 patients with high-grade ovarian carcinoma, with an average age of 60.8 years. The administration dosages varied between 15 mg and 30 mg based on clinical indications .

Analgesic Efficacy

In addition to its potential anti-cancer properties, ketorolac is recognized for its analgesic efficacy. A systematic review indicated that ketorolac is effective in providing pain relief post-surgery, with a number needed to treat (NNT) of approximately 2.5 to achieve at least 50% pain relief over six hours compared to placebo .

Case Studies

- Ovarian Cancer Survival : A retrospective analysis highlighted improved survival rates in ovarian cancer patients treated with peri-operative ketorolac. The study emphasized the dual role of ketorolac as both an analgesic and a potential therapeutic agent against cancer metastasis .

- Postoperative Pain Management : In various surgical settings, including orthopedic and dental procedures, ketorolac demonstrated significant analgesic effects, reducing the need for opioid analgesics and minimizing associated side effects .

Scientific Research Applications

Key Pharmacological Properties

- Analgesic Activity : Traditionally used for short-term management of moderate to severe pain.

- Inhibition of GTPases : R-ketorolac selectively inhibits Cdc42 and Rac1, leading to reduced tumor cell adhesion, migration, and invasion, which are critical for cancer progression .

Ovarian Cancer

Recent studies have highlighted the potential of (R)-ketorolac in treating ovarian cancer. The compound has demonstrated significant effects on tumor behavior in preclinical models:

- Mechanism of Action : R-ketorolac inhibits Rac1 and Cdc42 activity, which are involved in cytoskeletal rearrangements necessary for tumor metastasis .

- Case Study : In a mouse model treated with R-ketorolac, researchers observed a decrease in tumor burden and omental engraftment of ovarian cancer cells. This was associated with reduced expression of genes linked to poor prognosis in ovarian cancer patients .

Survival Benefits

Clinical investigations suggest that perioperative administration of racemic ketorolac may improve survival rates among ovarian cancer patients:

- Study Findings : A study indicated that women receiving ketorolac post-surgery had a lower hazard ratio for death compared to those who did not receive it, suggesting a potential survival benefit linked to R-ketorolac's pharmacologic activity .

Additional Cancer Types

Research indicates that the inhibitory effects of this compound on GTPases may extend to other cancers:

- Breast and Lung Cancer : Preliminary findings suggest similar mechanisms may apply to breast and lung cancers, where Rac1 and Cdc42 play pivotal roles in tumor aggressiveness .

Table 1: Summary of Preclinical Studies on this compound

Table 2: Comparison of R-Ketorolac and S-Ketorolac Activities

| Property | R-Ketorolac | S-Ketorolac |

|---|---|---|

| COX Inhibition | None | Strong |

| GTPase Inhibition | Yes | No |

| Analgesic Activity | Moderate | High |

| Clinical Application | Emerging in oncology | Established for pain relief |

Q & A

Basic Research Questions

Q. What distinguishes (R)-Ketorolac from its S-enantiomer in terms of pharmacological activity and pharmacokinetics?

- Key Findings : The S-enantiomer is responsible for analgesic activity, while this compound is pharmacologically inactive. Pharmacokinetic studies show the R-enantiomer has a higher maximum plasma concentration (Cmax) and longer elimination half-life (T1/2β) compared to the S-enantiomer. For example, in infants, the R-enantiomer’s T1/2β was 197 ± 82 min vs. 67 ± 33 min for the S-enantiomer .

- Methodology : Use chiral chromatography (e.g., USP protocols) to separate enantiomers and non-compartmental pharmacokinetic modeling to quantify differences in clearance (CL), volume of distribution (Vd), and AUC .

Q. What analytical methods are recommended for quantifying this compound enantiomeric purity in pharmaceutical formulations?

- Key Standards : USP monographs specify high-performance liquid chromatography (HPLC) with resolution ≥1.5 between enantiomers. The ketorolac 1-keto analog and ketorolac peaks must be distinct, with column efficiency ≥5500 theoretical plates .

- Methodology : Validate assays using linearity, precision, and accuracy tests per ICH guidelines. Include impurity profiling for 1-hydroxy and 1-keto analogs .

Q. How do standard preclinical assays evaluate the anti-inflammatory efficacy of this compound derivatives?

- Approach : Use 2D quantitative structure-activity relationship (QSAR) models to predict COX-2 inhibition. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to COX-2 active sites. Lipinski’s Rule of Five and Veber parameters prioritize compounds with optimal bioavailability .

- Example : Derivatives like Molecules 32, 34, and 37 showed higher predicted activity than Ketorolac in QSAR models .

Advanced Research Questions

Q. What methodological challenges arise in designing enantiomer-specific pharmacokinetic studies for this compound in pediatric populations?

- Key Issues : Ethical constraints limit blood sampling frequency in infants. Body size adjustment (e.g., allometric scaling) is critical due to age-related variations in CL and Vd. Bayesian population modeling integrates sparse data to estimate parameters like CLS (4–5× faster than CLR) .

- Recommendations : Use opportunistic sampling protocols and nonlinear mixed-effects modeling (NONMEM) to optimize data collection .

Q. How can researchers resolve contradictions in reported analgesic ceiling doses of Ketorolac across clinical studies?

- Evidence Synthesis : Systematic reviews (e.g., Motov et al., 2024) show IV Ketorolac’s ceiling dose ranges from 10–15 mg. Discrepancies arise from study design heterogeneity (e.g., pain scales, sample sizes). Meta-regression adjusts for covariates like baseline pain severity .

- Table: Analgesic Ceiling Dose Comparisons

| Study (Year) | Dose (mg IV) | Pain Reduction (%) | Sample Size |

|---|---|---|---|

| Eidinejad (2020) | 10 | 58% | 153 |

| Khadge (2020) | 15 | 62% | 19 |

| Zhou (2001) | 15 | 60% | 22 |

| Source: Adapted from Shimko et al. (2024) |

Q. Why do some in vitro models report pro-inflammatory effects of Ketorolac despite its COX-2 inhibitory mechanism?

- Contradictory Data : In synovial cell assays, Ketorolac increased CXCL1 and IL-8 levels, suggesting COX-independent pathways (e.g., NF-κB activation). Rat models also showed enhanced cartilage degradation .

- Methodology : Combine transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) to identify non-COX targets. Validate using COX-2 knockout models .

Q. How can QSAR-driven drug design improve the therapeutic window of this compound derivatives?

- Case Study : Gamarra-Sánchez et al. (2024) designed 42 derivatives using QSAR. Molecules 32, 34, and 37 had lower IC50 for COX-2 and reduced ulcerogenic risk (predicted via molecular dynamics). Prioritize derivatives with LogP <3.5 and topological polar surface area <90 Ų .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing small-sample pediatric trials on this compound safety?

- Solutions : Use Bayesian hierarchical models to pool data across studies. GRADE criteria assess evidence quality, noting limitations like attrition bias (common in Cochrane reviews) .

Q. How to assess renal toxicity risks in preclinical models for this compound?

- Protocol : Measure serum creatinine and BUN in rodent models post-administration. Histopathological analysis (e.g., PAS staining) evaluates tubular necrosis. Compare with opioids in cohort studies to isolate NSAID effects .

Properties

IUPAC Name |

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWKMVRBQXNZKK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317579 | |

| Record name | (+)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66635-93-6 | |

| Record name | (+)-Ketorolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66635-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-Ketorolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Ketorolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KETOROLAC, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.